Isopropylidenylacetyl-marmesin

Description

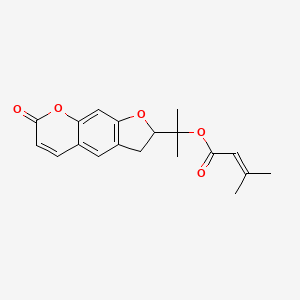

Structure

3D Structure

Properties

IUPAC Name |

2-(7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl)propan-2-yl 3-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O5/c1-11(2)7-18(21)24-19(3,4)16-9-13-8-12-5-6-17(20)23-14(12)10-15(13)22-16/h5-8,10,16H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQCLZBCFLJVBGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC(C)(C)C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701345973 | |

| Record name | Isopropylidenylacetyl-marmesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701345973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35178-20-2 | |

| Record name | Isopropylidenylacetyl-marmesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701345973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isopropylidenylacetyl-marmesin: A Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylidenylacetyl-marmesin is a naturally occurring coumarin (B35378), a class of benzopyrone compounds widely distributed in the plant kingdom. It has been identified in various plant species, including Ferulago bracteata and Peucedanum praeruptorum.[1][2] As a member of the coumarin family, this compound is of interest to the scientific community for its potential biological activities, which may include anti-inflammatory, antioxidant, and cytotoxic effects. This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound, based on currently available data.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. While some data is available from chemical suppliers and metabolomics studies, a complete experimental characterization of all properties is not yet published in the scientific literature.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2R)-2-(1-hydroxy-1-methylethyl)-2,3-dihydro-7H-furo[3,2-g]chromen-7-one 3-methylbut-2-enoate | N/A |

| Synonyms | (±)-Prantschimgin | [1] |

| CAS Number | 35178-20-2 | N/A |

| Molecular Formula | C₁₉H₂₀O₅ | N/A |

| Molecular Weight | 328.36 g/mol | N/A |

| Physical Form | Solid | N/A |

| Predicted Boiling Point | 475.6 ± 45.0 °C | N/A |

| Solubility | Soluble in DMSO (10 mM), Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | N/A |

| Purity | >98% (by HPLC) | [1] |

| Storage Stability | Powder: 3 years at -20°C; In solvent: 2 years at -80°C. | N/A |

Stability Profile

Detailed experimental stability studies for this compound are not extensively reported. However, general stability characteristics can be inferred from its chemical structure and data on related coumarins. The ester linkage in the isopropylidenylacetyl group may be susceptible to hydrolysis under strong acidic or basic conditions. The coumarin core is generally stable, but can be sensitive to light.

Photostability

Coumarins can undergo photodegradation upon exposure to UV light. A generalized protocol for assessing the photostability of this compound is outlined below.

pH Stability

The stability of this compound across a range of pH values is crucial for its handling, formulation, and biological testing. A generalized protocol for evaluating pH stability is provided.

Experimental Protocols

Generalized Isolation of this compound from Plant Material

The following diagram illustrates a typical workflow for the isolation of coumarins from a plant source.

Caption: Generalized workflow for the isolation and purification of this compound.

Biological Activity and Signaling Pathways

While specific studies on the mechanism of action of this compound are limited, preliminary research suggests potential anti-inflammatory, antioxidant, and cytotoxic activities. For instance, some studies have investigated its effects on cancer cell lines, though detailed IC50 values and specific molecular targets are not consistently reported.

Given the structural similarity to other coumarins like marmesin, it is plausible that this compound may modulate similar signaling pathways. Marmesin has been shown to inhibit key signaling cascades involved in cell proliferation and angiogenesis, such as the Src/MEK/ERK pathway.

The following diagram illustrates a representative signaling pathway that is often targeted by coumarin compounds. It is important to note that this is a generalized pathway and the specific effects of this compound require further investigation.

Caption: A representative signaling pathway potentially modulated by coumarins like this compound.

Conclusion

This compound is a natural coumarin with potential for further investigation in drug discovery and development. This guide summarizes the currently available information on its chemical properties and stability. However, it is evident that there are significant gaps in the publicly available data, particularly concerning detailed experimental protocols for its synthesis and isolation, comprehensive stability studies under various conditions, and a thorough elucidation of its biological mechanism of action and specific signaling pathways. Further research is warranted to fully characterize this compound and unlock its therapeutic potential.

References

Isopropylidenylacetyl-marmesin (CAS Number 35178-20-2): A Technical Guide for Researchers

An In-depth Examination of the Bioactive Compound Praeruptorin A

Isopropylidenylacetyl-marmesin, also widely known by its synonym Praeruptorin A, is a naturally occurring pyranocoumarin (B1669404) compound. With the CAS number 35178-20-2, this molecule has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, consolidating key data on its biological effects, mechanisms of action, and the experimental protocols utilized in its investigation.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 35178-20-2 | N/A |

| Molecular Formula | C₁₉H₂₀O₅ | N/A |

| Molecular Weight | 328.36 g/mol | N/A |

| Purity | Typically >98% (HPLC) | N/A |

| Synonyms | Praeruptorin A, (±)-Prantschimgin | N/A |

Pharmacological Activities and Mechanism of Action

This compound (Praeruptorin A) has demonstrated a range of biological activities, positioning it as a compound of interest for drug development in several therapeutic areas.

Anti-inflammatory Effects

Praeruptorin A exhibits significant anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage cell lines. The primary mechanism underlying these effects is the inhibition of the NF-κB signaling pathway. Praeruptorin A has been observed to decrease the cytoplasmic degradation of IκB-α, thereby preventing the nuclear translocation of the NF-κB p65 subunit.

Cardiovascular Effects

The compound has been identified as a potent vasodilator. In isolated rat aortic rings, Praeruptorin A induces endothelium-dependent relaxation. This effect is mediated by the nitric oxide-cyclic GMP (NO-cGMP) pathway. It acts as a voltage-operated Ca²⁺ channel blocker, contributing to its vasorelaxant properties.

Anti-cancer Activity

Research has indicated that Praeruptorin A can inhibit the migration and invasion of human hepatocellular carcinoma cells. This anti-metastatic effect is attributed to the downregulation of matrix metalloproteinase-1 (MMP1) expression through the modulation of the extracellular signal-regulated kinase (ERK) signaling pathway. Furthermore, it has been shown to induce apoptosis in certain cancer cell lines.

Other Activities

Praeruptorin A also interacts with the constitutive androstane (B1237026) receptor (CAR), a key regulator of xenobiotic and endobiotic metabolism. This interaction suggests potential implications for drug-drug interactions and metabolic regulation.

Quantitative Data Summary

The following tables summarize the quantitative data reported in various studies on Praeruptorin A.

Table 1: In Vitro Bioactivity

| Assay | Cell Line | Parameter | Value | |---|---|---| | Cell Viability | RAW 264.7 | Non-toxic concentration | 1-5 µM | | Cell Viability | HeLa, SiHa | IC50 (24h) | ~30-50 µM | | NO Production Inhibition | RAW 264.7 | IC50 | Not explicitly stated for Praeruptorin A | | Vasodilation | Rat Aortic Rings | EC50 | Not explicitly stated |

Table 2: Pharmacokinetic Parameters in Rats (Intravenous Administration)

| Parameter | Value (5 mg/kg dose) | Value (10 mg/kg dose) | Value (20 mg/kg dose) |

| Half-life (t½) | 57.46 min | 60.87 min | 59.01 min |

| AUC (0-∞) | Not explicitly stated | Not explicitly stated | Not explicitly stated |

| Clearance (CL) | Not explicitly stated | Not explicitly stated | Not explicitly stated |

| Volume of Distribution (Vd) | Not explicitly stated | Not explicitly stated | Not explicitly stated |

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound (Praeruptorin A).

Caption: Inhibition of the NF-κB signaling pathway by Praeruptorin A.

Caption: Praeruptorin A's effect on the ERK/MMP1 pathway and cell metastasis.

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the bioactivity of this compound (Praeruptorin A).

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of Praeruptorin A on cultured cells.

Methodology:

-

Cell Seeding: Plate cells (e.g., RAW 264.7, HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of Praeruptorin A (e.g., 1, 5, 10, 20, 50 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 or 48 hours).

-

MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

Objective: To detect the expression levels of specific proteins in signaling pathways (e.g., p65, IκBα, ERK).

Methodology:

-

Cell Lysis: Treat cells with Praeruptorin A and/or a stimulant (e.g., LPS) for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (qRT-PCR)

Objective: To measure the mRNA expression levels of target genes (e.g., TNF-α, IL-1β, MMP1).

Methodology:

-

RNA Extraction: Treat cells as required, then extract total RNA using a commercial kit (e.g., TRIzol).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and gene-specific primers.

-

Thermal Cycling: Perform the qPCR in a real-time PCR thermal cycler.

-

Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to a housekeeping gene (e.g., GAPDH).

Vasodilation Assay in Isolated Rat Aortic Rings

Objective: To assess the vasorelaxant effect of Praeruptorin A.

Methodology:

-

Aortic Ring Preparation: Isolate the thoracic aorta from a rat and cut it into rings (2-3 mm in length).

-

Organ Bath Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

-

Contraction Induction: Pre-contract the aortic rings with a vasoconstrictor such as phenylephrine (B352888) or KCl.

-

Compound Addition: Once a stable contraction is achieved, cumulatively add increasing concentrations of Praeruptorin A to the organ bath.

-

Tension Recording: Record the isometric tension of the aortic rings throughout the experiment.

-

Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

Conclusion

This compound (Praeruptorin A) is a multifaceted compound with promising therapeutic potential in the fields of inflammation, cardiovascular disease, and oncology. Its well-defined mechanisms of action, particularly its influence on the NF-κB and ERK signaling pathways, make it a valuable tool for researchers and a compelling candidate for further drug development. The experimental protocols outlined in this guide provide a foundation for the continued investigation and characterization of this and other bioactive natural products.

In Silico Prediction of Isopropylidenylacetyl-marmesin Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for predicting the bioactivity of Isopropylidenylacetyl-marmesin, a complex coumarin (B35378) derivative. While direct experimental data on this specific compound is limited, its structural relationship to marmesin (B225713) and other coumarins allows for robust computational prediction of its pharmacological properties. This document outlines detailed protocols for key in silico techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore analysis, to predict potential anti-inflammatory, antioxidant, and anti-cancer activities. Furthermore, it explores the likely modulation of critical signaling pathways, such as NF-κB, Nrf2, and MAPK, by this compound. All quantitative data from related studies are summarized in structured tables, and key workflows and signaling pathways are visualized using Graphviz diagrams to facilitate understanding and application by researchers in drug discovery and development.

Introduction to this compound

This compound is a furanocoumarin, a class of organic chemical compounds produced by a variety of plants. Its chemical structure is characterized by a coumarin core fused with a furan (B31954) ring and further substituted with an isopropylidenylacetyl group. The core structure, marmesin, is a known bioactive compound with demonstrated anti-inflammatory, antioxidant, anti-angiogenic, and antiplasmodial properties.[1][2][3] The addition of the isopropylidenylacetyl moiety is expected to modulate these activities, potentially enhancing potency or altering the pharmacological profile.

Chemical Structure:

Given the established bioactivities of marmesin and other coumarin derivatives, this compound presents as a promising candidate for further investigation, particularly for its potential as an anti-inflammatory, antioxidant, and anti-cancer agent. In silico prediction methods offer a rapid and cost-effective approach to explore these potential bioactivities and guide further experimental validation.

In Silico Bioactivity Prediction Methodologies

A multi-faceted in silico approach is recommended to build a comprehensive predictive model of this compound's bioactivity. This involves leveraging data from structurally similar compounds to predict its properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity.[5][6] By analyzing a dataset of coumarin derivatives with known activities, a QSAR model can be developed to predict the activity of this compound.

Experimental Protocol for QSAR Model Development:

-

Data Collection: Curate a dataset of coumarin derivatives with experimentally determined bioactivities (e.g., IC50 values for enzyme inhibition or antioxidant activity).[7]

-

Molecular Descriptor Calculation: For each molecule in the dataset, calculate a wide range of molecular descriptors representing its physicochemical properties (e.g., logP, molecular weight, polar surface area) and topological features.[7]

-

Data Splitting: Divide the dataset into a training set for model building and a test set for model validation.[8]

-

Model Building: Employ statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., random forest, support vector machines), to establish a mathematical relationship between the molecular descriptors and the biological activity.[7][8]

-

Model Validation: Assess the predictive power of the model using the test set. Key validation metrics include the coefficient of determination (R²) and the root mean square error (RMSE).[7][8]

-

Prediction for this compound: Calculate the molecular descriptors for this compound and use the validated QSAR model to predict its bioactivity.

Logical Workflow for QSAR Modeling

Caption: Workflow for QSAR-based bioactivity prediction.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[9] This technique can be used to predict the binding affinity of this compound to key protein targets involved in inflammation and cancer, such as cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various kinases.[10][11]

Experimental Protocol for Molecular Docking:

-

Target Protein Preparation: Obtain the 3D structure of the target protein from a protein database (e.g., Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.[12]

-

Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry. Assign charges and define rotatable bonds.[13]

-

Binding Site Definition: Identify the active site or binding pocket of the target protein.[12]

-

Docking Simulation: Use a docking software (e.g., AutoDock, Glide) to systematically explore the conformational space of the ligand within the binding site and score the different binding poses.[11][13]

-

Analysis of Results: Analyze the predicted binding poses and docking scores. A lower docking score generally indicates a more favorable binding affinity.[12] Visualize the protein-ligand interactions to understand the key binding determinants.

Experimental Workflow for Molecular Docking

Caption: General workflow for molecular docking studies.

Pharmacophore Modeling

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore models can be generated based on a set of active ligands or the structure of the ligand-binding site.[14][15]

Experimental Protocol for Pharmacophore Modeling:

-

Model Generation:

-

Ligand-based: Align a set of active coumarin derivatives and identify the common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings).[15]

-

Structure-based: Analyze the interactions between a co-crystallized ligand and its target protein to define the key pharmacophoric features.[16]

-

-

Model Validation: Validate the pharmacophore model by screening a database of known active and inactive compounds. A good model should be able to distinguish between actives and inactives.

-

Virtual Screening: Use the validated pharmacophore model as a 3D query to screen a database of compounds, including this compound, to identify molecules that match the pharmacophoric features.

-

Hit Analysis: Analyze the compounds that match the pharmacophore model for their potential to be active against the target of interest.

Pharmacophore Modeling and Virtual Screening Workflow

Caption: Workflow for pharmacophore modeling and virtual screening.

Predicted Bioactivities and Potential Targets

Based on the known activities of marmesin and other coumarins, this compound is predicted to exhibit the following bioactivities:

Anti-inflammatory Activity

Coumarins are known to possess significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory enzymes and signaling pathways.[10][11]

-

Potential Targets:

Antioxidant Activity

The coumarin scaffold is a well-known antioxidant pharmacophore.[18] The antioxidant activity of coumarins is attributed to their ability to scavenge free radicals and chelate metal ions.[19]

-

Predicted Mechanisms:

Anti-Cancer Activity

Marmesin has been shown to inhibit the proliferation and invasion of non-small cell lung cancer cells.[21] Many coumarin derivatives exhibit anti-cancer activity through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis.[1][3]

-

Potential Targets:

Predicted Modulation of Signaling Pathways

In silico analysis suggests that this compound is likely to modulate key signaling pathways implicated in inflammation, oxidative stress, and cancer.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[23] Coumarins have been shown to inhibit the activation of NF-κB.[24]

NF-κB Signaling Pathway

Caption: Predicted inhibition of the NF-κB signaling pathway.

Nrf2 Signaling Pathway

The Nrf2 pathway is the master regulator of the antioxidant response. Many natural compounds, including coumarins, are known to activate this pathway, leading to the expression of antioxidant enzymes.

Nrf2 Signaling Pathway

Caption: Predicted activation of the Nrf2 antioxidant pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis.[25] Dysregulation of this pathway is common in cancer.[26] Marmesin has been shown to inhibit VEGF-A-stimulated signaling pathways, which often involve MAPK activation.[1]

MAPK Signaling Pathway

Caption: Predicted inhibition of the MAPK signaling pathway.

Quantitative Data Summary

The following tables summarize quantitative data from in silico and in vitro studies on various coumarin derivatives, providing a reference for the potential potency of this compound.

Table 1: Molecular Docking Scores of Coumarin Derivatives against Various Targets

| Compound | Target | Docking Score (kcal/mol) | Reference |

| Toddacoumaquinone | SARS-CoV-2 Mpro | -7.8 | [27] |

| Synthetic Coumarin (1m) | SARS-CoV-2 Mpro | -7.1 | [27] |

| Marmesin | HSULF-2 | -8.5 | [22] |

| Marmelosin | HSULF-2 | -7.7 | [22] |

| Coumarin Derivative 7 | VEGFR-2 | -149.893 (MolDock Score) | [28] |

Table 2: In Vitro Anti-inflammatory and Antioxidant Activities of Coumarin Derivatives

| Compound | Assay | Activity (IC50 or % Inhibition) | Reference |

| Coumarin Derivative 4e | LOX Inhibition | IC50 = 4.1 µM | [17] |

| Coumarin Derivative 3k | LOX Inhibition | IC50 = 8.7 µM | [17] |

| Coumarin Derivative 4k | Lipid Peroxidation Inhibition | IC50 = 36.9 µM | [17] |

| Coumarin Derivative 3m | Lipid Peroxidation Inhibition | IC50 = 37.1 µM | [17] |

| Coumarin Derivative 3f | DCF-DA Assay | 100% Inhibition | [17] |

| Coumarin Derivative 4i | DCF-DA Assay | 100% Inhibition | [17] |

| Coumarin Schiff Base 6 | Protein Denaturation Inhibition | 92.59-95.1% | [29] |

| Coumarin Schiff Base 7 | Protein Denaturation Inhibition | 90.44-95.42% | [29] |

Table 3: QSAR Model Performance for Predicting Antioxidant Activity of Coumarins

| Model Type | R² (Training Set) | Q² (Test Set) | Reference |

| MLR | 0.92 | 0.87 | [30] |

| MLP | 0.713 | 0.654 | [20] |

Conclusion and Future Directions

This technical guide outlines a comprehensive in silico strategy for predicting the bioactivity of this compound. Based on the known pharmacological profile of its parent compound, marmesin, and other coumarin derivatives, this compound is predicted to possess significant anti-inflammatory, antioxidant, and anti-cancer properties. The detailed protocols for QSAR, molecular docking, and pharmacophore modeling provide a roadmap for researchers to further investigate this promising compound. The predicted modulation of key signaling pathways such as NF-κB, Nrf2, and MAPK offers mechanistic insights into its potential therapeutic effects.

Future research should focus on the synthesis and experimental validation of the predicted bioactivities of this compound. In vitro and in vivo studies are necessary to confirm its efficacy and safety profile, ultimately paving the way for its potential development as a novel therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Marmesin isolated from Celtis durandii Engl. root bioactive fraction inhibits β-hematin formation and contributes to antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Marmesin is a novel angiogenesis inhibitor: Regulatory effect and molecular mechanism on endothelial cell fate and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorlab.com [biorlab.com]

- 5. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. neovarsity.org [neovarsity.org]

- 8. m.youtube.com [m.youtube.com]

- 9. distantreader.org [distantreader.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. jpharmsci.com [jpharmsci.com]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis, Bioactivity, Pharmacokinetic and Biomimetic Properties of Multi-Substituted Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel bioactive coumarin derivatives: structural features and predictive bioactivity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. Development of an in Silico Model of DPPH• Free Radical Scavenging Capacity: Prediction of Antioxidant Activity of Coumarin Type Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. (+)-Marmesin | C14H14O4 | CID 334704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 23. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A beginner's guide to NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. cusabio.com [cusabio.com]

- 26. m.youtube.com [m.youtube.com]

- 27. researchgate.net [researchgate.net]

- 28. pcbiochemres.com [pcbiochemres.com]

- 29. Design, Synthesis, and Anti-Inflammatory Activity of Some Coumarin Schiff Base Derivatives: In silico and in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 30. In silico exploration of anti-inflammatory activity of natural coumarinolignoids - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of Isopropylidenylacetyl-marmesin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Isopropylidenylacetyl-marmesin, a naturally occurring coumarin (B35378) derivative, has garnered interest within the scientific community for its potential therapeutic applications. A fundamental physicochemical property that governs its behavior in biological and chemical systems is its solubility. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound in various solvents, outlines a general experimental protocol for determining its solubility, and presents a visual workflow for this process.

Qualitative Solubility Profile

While specific quantitative solubility data for this compound is not extensively available in the public domain, qualitative assessments have been reported. The compound is generally considered soluble in a range of organic solvents. This information is crucial for researchers working on the extraction, purification, and formulation of this compound.

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Acetone | Soluble |

For context, it is useful to consider the solubility of structurally related coumarins. For instance, Praeruptorin A, another coumarin derivative, has a reported solubility of 33.33 mg/mL in DMSO[2]. Another related compound, Marmesin, is reported to be soluble in DMSO at a concentration of 100 mg/mL[3]. While these values are not directly transferable to this compound, they provide a valuable point of reference for researchers.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[4][5][6] This method involves equilibrating an excess amount of the solid compound with a specific solvent over a set period and then measuring the concentration of the dissolved solute in the resulting saturated solution.

Materials and Equipment:

-

This compound (solid form)

-

Selected solvents of interest (e.g., DMSO, ethanol, phosphate-buffered saline)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Add a precise volume of the desired solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in a constant temperature shaker.

-

Agitate the vials at a constant speed and temperature for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[4][5] The temperature should be controlled and recorded, as solubility is temperature-dependent.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the undissolved solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a syringe filter to remove any remaining particulate matter. This step is critical to prevent artificially high solubility measurements.

-

Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method or another suitable analytical technique to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately quantify the solubility.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the specific solvent by multiplying the measured concentration of the diluted sample by the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.

-

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

This technical guide provides a foundational understanding of the solubility of this compound. For researchers and drug development professionals, a thorough and quantitative determination of solubility in various physiologically relevant media is a critical step in advancing the study of this promising natural compound. The provided experimental protocol offers a robust starting point for such investigations.

References

Furanocoumarins in Chrysanthemum: A Technical Literature Review and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Chrysanthemum, a cornerstone of traditional medicine and horticulture, is well-regarded for its rich and diverse phytochemical profile, particularly its abundance of flavonoids, terpenoids, and phenolic acids. These compounds contribute to its wide range of therapeutic properties. However, a comprehensive review of the existing scientific literature reveals a conspicuous absence of furanocoumarins as significant constituents of this genus. While the direct biosynthetic precursor to furanocoumarins, umbelliferone (B1683723), has been identified in Chrysanthemum indicum, extensive phytochemical analyses have not reported the presence of downstream furanocoumarin products. This technical guide summarizes the current state of knowledge, details the necessary experimental protocols to definitively investigate their presence, and provides a framework for future research into the secondary metabolite profile of Chrysanthemum.

The Apparent Scarcity of Furanocoumarins in Chrysanthemum

Furanocoumarins are a class of phototoxic secondary metabolites well-documented in plant families such as Apiaceae and Rutaceae. They are known for their significant interactions with UV light and their role in plant defense mechanisms. Despite extensive phytochemical investigation of Chrysanthemum species, which has led to the isolation of hundreds of compounds, furanocoumarins are not among those consistently identified.

A key study investigating the presence of furanocoumarins in Cicerbita alpina, another member of the Asteraceae family, found that initial reports were likely due to sample cross-contamination with a furanocoumarin-rich Apiaceae species.[1][2] The authors noted that within the Asteraceae family, furanocoumarins have been reliably reported only in the phylogenetically distant subfamily Mutisioideae, suggesting a general absence in closely related tribes.[1] This finding supports the lack of evidence for their presence in Chrysanthemum.

However, the foundational building block for furanocoumarin biosynthesis, the simple coumarin (B35378) umbelliferone (7-hydroxycoumarin), has been reported in Chrysanthemum indicum.[3][4] Umbelliferone serves as the branch-point precursor for the synthesis of both linear (psoralen-type) and angular (angelicin-type) furanocoumarins.[5][6] The presence of this precursor suggests that the upstream portion of the biosynthetic pathway exists, but the downstream enzymatic steps required to convert umbelliferone into furanocoumarins may be absent or inactive in Chrysanthemum.

Quantitative Data on Coumarins Identified in Chrysanthemum

Due to the lack of reported furanocoumarins, a quantitative data table for this class of compounds in Chrysanthemum cannot be compiled. This absence of data is a significant finding in itself, highlighting a gap in current phytochemical knowledge or confirming the rarity of these compounds in the genus.

Table 1: Simple Coumarins Reported in the Genus Chrysanthemum

| Compound | Formula | Molar Mass ( g/mol ) | Species | Reference(s) |

|---|---|---|---|---|

| Coumarin | C₉H₆O₂ | 146.14 | Chrysanthemum indicum | [3] |

| Umbelliferone | C₉H₆O₃ | 162.14 | Chrysanthemum indicum | [3][4] |

| Scopoletin | C₁₀H₈O₄ | 192.17 | Chrysanthemum zawadzkii | [7] |

| Aesculetin | C₉H₆O₄ | 178.14 | Chrysanthemum zawadzkii |[7] |

Recommended Experimental Protocols for Furanocoumarin Analysis

To definitively confirm the presence or absence of furanocoumarins in Chrysanthemum, a targeted analytical approach is required. The following protocols are based on established methodologies for furanocoumarin extraction and analysis in other plant matrices.[5][8][9][10]

Extraction

The choice of extraction method is critical for ensuring reliable quantification. As furanocoumarins can be present on the leaf surface, sample handling should be minimized to prevent loss.[5]

-

Objective: To efficiently extract a broad range of coumarins, from simple precursors to potentially present furanocoumarins.

-

Plant Material: Use fresh or carefully dried (at <50 °C) and powdered plant material (leaves, flowers).

-

Solvent Selection: Methanol (B129727), ethanol, or acetonitrile (B52724) are effective solvents.[5] Ethyl acetate (B1210297) can also be used for a more targeted extraction of less polar compounds.

-

Procedure (Ultrasound-Assisted Extraction - UAE):

-

Weigh approximately 1.0 g of powdered plant material into a flask.

-

Add 20 mL of the chosen extraction solvent (e.g., 80% methanol in water).

-

Sonicate the mixture in an ultrasonic bath for 30-45 minutes at room temperature.

-

Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.

-

Collect the supernatant. Repeat the extraction on the pellet once more and combine the supernatants.

-

Filter the combined extract through a 0.45 µm syringe filter prior to analysis.

-

Sample Clean-up (Optional but Recommended)

For complex matrices like plant extracts, a clean-up step can reduce interference and improve detection limits.

-

Method: Solid-Phase Extraction (SPE).

-

Procedure:

-

Condition a C18 SPE cartridge (e.g., 500 mg) with methanol followed by deionized water.

-

Load a portion of the filtered plant extract onto the cartridge.

-

Wash the cartridge with a low-polarity solvent (e.g., water or a water/methanol mixture) to remove highly polar impurities.

-

Elute the furanocoumarins with a suitable solvent like methanol or acetonitrile.

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for HPLC analysis.

-

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS) is the gold standard for furanocoumarin analysis.[8][11]

-

Instrumentation: HPLC system with a DAD or MS/MS detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is standard.

-

Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both often acidified with 0.1% formic acid to improve peak shape.

-

Example Gradient: Start at 10-20% B, increase to 90-100% B over 30-40 minutes.

-

-

Detection:

-

DAD: Monitor at multiple wavelengths. Furanocoumarins typically show strong absorbance around 310-330 nm.

-

MS/MS: Use electrospray ionization (ESI) in positive mode. Detection is performed using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high specificity and sensitivity, targeting the known mass-to-charge ratios (m/z) of standard furanocoumarins (e.g., psoralen (B192213), bergapten, angelicin).

-

-

Quantification: Prepare calibration curves using certified reference standards of common furanocoumarins (e.g., psoralen, bergapten, xanthotoxin, angelicin, imperatorin).

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates a logical workflow for the screening and analysis of furanocoumarins in Chrysanthemum.

Caption: General workflow for extraction and analysis of furanocoumarins.

General Furanocoumarin Biosynthetic Pathway

This diagram outlines the general biosynthetic route from the precursor umbelliferone to both linear and angular furanocoumarins. The presence of this pathway in Chrysanthemum beyond umbelliferone is not established.[5][6]

Caption: General biosynthetic pathway of linear and angular furanocoumarins.

Conclusion and Future Directions

The current body of scientific literature does not support the presence of significant quantities of furanocoumarins in the genus Chrysanthemum. While the key precursor, umbelliferone, has been identified, the subsequent enzymatic steps required for furanocoumarin synthesis appear to be absent, a finding consistent with phytochemical data from related Asteraceae species.

It is therefore recommended that researchers perform targeted analysis using the sensitive and specific HPLC-MS/MS protocols outlined in this guide. Such studies would definitively confirm the furanocoumarin profile of various Chrysanthemum species and cultivars, resolving a long-standing ambiguity in the phytochemistry of this important medicinal genus. Furthermore, investigating the transcriptome and genome of Chrysanthemum for homologs of furanocoumarin-biosynthesis genes (e.g., psoralen synthase) could provide a conclusive molecular explanation for their apparent absence.

References

- 1. mdpi.com [mdpi.com]

- 2. Are Furanocoumarins Present in the Cichorieae Tribe of Asteraceae? A Comparative Study of Cicerbita alpina (Asteraceae) and Peucedanum ostruthium (Apiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Umbelliferone - Wikipedia [en.wikipedia.org]

- 5. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. waters.com [waters.com]

In-Depth Technical Guide on the Physical Characteristics of Isopropylidenylacetyl-marmesin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylidenylacetyl-marmesin, also known as (±)-Prantschimgin, is a naturally occurring coumarin (B35378). It has been isolated from various plant sources, including the roots of Ferulago bracteata and Chrysanthemum × morifolium. As a member of the coumarin family, this compound is of interest to researchers for its potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, detailed experimental protocols for its isolation and characterization, and a workflow for assessing its biological activity.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₀O₅ | [1] |

| Molecular Weight | 328.4 g/mol | [1] |

| IUPAC Name | 2-(7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl)propan-2-yl 3-methylbut-2-enoate | N/A |

| Synonyms | (±)-Prantschimgin, Prantschimgin | [2] |

| CAS Number | 35178-20-2 | [1] |

| Physical State | Not explicitly stated in reviewed literature | N/A |

| Melting Point | Not available in reviewed literature | N/A |

| Solubility | Not explicitly stated in reviewed literature | N/A |

Spectroscopic Data

The structural elucidation of this compound has been achieved through various spectroscopic techniques. The following tables summarize the key spectroscopic data as reported in the literature. For complete spectral figures and detailed assignments, researchers are directed to the cited source.

Table 2: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data as reported in Karakaya S, et al. (2018) |

Table 3: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| Data as reported in Karakaya S, et al. (2018) |

Table 4: Mass Spectrometry Data of this compound

| m/z | Interpretation |

| Data as reported in Karakaya S, et al. (2018) | [M]+ |

Note: The detailed peak assignments and spectral images are available in the cited literature.

Experimental Protocols

Isolation of this compound from Ferulago bracteata

The following protocol is based on the bioassay-guided fractionation method described by Karakaya S, et al. in Pharmaceutical Biology (2018).

4.1.1. Plant Material and Extraction

-

Air-dry the roots of Ferulago bracteata and grind them into a fine powder.

-

Macerate the powdered roots with methanol (B129727) at a ratio of 1:10 (w/v) for 24 hours at room temperature, with occasional stirring.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

4.1.2. Fractionation

-

Suspend the crude methanol extract in a mixture of methanol and water (1:9 v/v).

-

Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, starting with n-hexane, followed by dichloromethane (B109758), ethyl acetate, and n-butanol.

-

Separate the layers and evaporate the solvents from each fraction to yield the respective extracts. This compound is typically found in the dichloromethane fraction.

4.1.3. Chromatographic Purification

-

Subject the dichloromethane fraction to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

-

Collect the fractions and monitor them by thin-layer chromatography (TLC).

-

Combine the fractions containing the compound of interest and subject them to further purification by preparative TLC or high-performance liquid chromatography (HPLC) to obtain pure this compound.

Structural Elucidation

The structure of the isolated compound is confirmed by spectroscopic analysis, including ¹H NMR, ¹³C NMR, and mass spectrometry, as detailed in the study by Karakaya et al. (2018).

Biological Activity Assessment: α-Glucosidase Inhibition Assay

This compound has been reported to exhibit α-glucosidase inhibitory activity. The following is a general protocol for assessing this activity in vitro.

Principle

The assay is based on the ability of the test compound to inhibit the enzyme α-glucosidase, which catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol. The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.

Reagents and Materials

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Acarbose (positive control)

-

Phosphate (B84403) buffer (pH 6.8)

-

Sodium carbonate (Na₂CO₃)

-

96-well microplate

-

Microplate reader

Assay Protocol

-

Prepare a solution of α-glucosidase in phosphate buffer.

-

Prepare various concentrations of this compound and the positive control (acarbose) in a suitable solvent (e.g., DMSO), and then dilute with phosphate buffer.

-

In a 96-well plate, add the test compound solution, the enzyme solution, and pre-incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding the pNPG solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a sodium carbonate solution.

-

Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Visualizations

Experimental Workflow for Isolation and Characterization

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.

References

Potential Pharmacological Relevance of Isopropylidenylacetyl-marmesin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropylidenylacetyl-marmesin is a furanocoumarin isolated from the roots of Peucedanum praeruptorum Dunn, a plant with a long history of use in traditional Chinese medicine for treating respiratory and inflammatory conditions.[1][2][3] While direct pharmacological studies on this compound are currently limited, its structural relationship to marmesin (B225713) and its origin from a medicinally significant plant suggest a potential for biological activity. This technical guide provides an in-depth overview of the known pharmacological activities of its botanical source and related coumarin (B35378) compounds, offering a predictive framework for the potential relevance of this compound. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent biological pathways and research workflows to guide future investigation into this compound.

Introduction: The Chemical Context of this compound

This compound belongs to the coumarin family, a class of secondary metabolites widely distributed in the plant kingdom and known for their diverse pharmacological properties.[4] Structurally, it is an ester of marmesin, a well-studied furanocoumarin. The addition of the isopropylidenylacetyl group may influence its pharmacokinetic and pharmacodynamic properties, potentially acting as a prodrug or possessing unique bioactivities.

Peucedanum praeruptorum, the botanical source of this compound, is rich in various coumarins, including pyranocoumarins (e.g., praeruptorins A and B) and other furanocoumarins.[5][6] Extracts from this plant and its isolated compounds have demonstrated significant anti-inflammatory, antitumor, neuroprotective, and vasorelaxant effects, providing a strong rationale for investigating the pharmacological potential of each of its constituents.[7][8]

Potential Pharmacological Activities Based on Related Compounds

Due to the absence of direct experimental data for this compound, this section extrapolates its potential pharmacological relevance from studies on its botanical source, Peucedanum praeruptorum, and its core structure, marmesin.

Anti-Inflammatory Activity

Coumarins isolated from Peucedanum praeruptorum have shown significant anti-inflammatory effects.[9] The primary mechanism of action for many of these compounds is the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[9][10] Inhibition of this pathway leads to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[11]

Table 1: Anti-Inflammatory Activity of Coumarins from Peucedanum praeruptorum

| Compound | Assay | Cell Line | IC₅₀ Value (μM) | Reference |

| Praeruptorin A | NO Production Inhibition | RAW 264.7 Macrophages | Not specified, significant reduction | [12] |

| Praeruptorin B | NO Production Inhibition | Rat Hepatocytes | ~25 | [12] |

| Praeruptorin E | NO Production Inhibition | Rat Hepatocytes | ~50 | [12] |

| Compound 7 (a pyranocoumarin) | NO Production Inhibition | RAW 264.7 Macrophages | 9.48 | [9] |

| Compound 8 (a pyranocoumarin) | NO Production Inhibition | RAW 264.7 Macrophages | 15.21 | [9] |

| Compound 9 (a pyranocoumarin) | NO Production Inhibition | RAW 264.7 Macrophages | 20.33 | [9] |

| Compound 10 (a pyranocoumarin) | NO Production Inhibition | RAW 264.7 Macrophages | 34.66 | [9] |

| Compound 13 (a furanocoumarin) | NO Production Inhibition | RAW 264.7 Macrophages | 18.75 | [9] |

| Compound 14 (a furanocoumarin) | NO Production Inhibition | RAW 264.7 Macrophages | 23.41 | [9] |

| Compound 15 (a furanocoumarin) | NO Production Inhibition | RAW 264.7 Macrophages | 29.82 | [9] |

| Compound 16 (a furanocoumarin) | NO Production Inhibition | RAW 264.7 Macrophages | 31.57 | [9] |

Anticancer and Cytotoxic Potential

The core molecule, marmesin, has demonstrated cytotoxic effects against human leukemia cell lines.[13] This suggests that this compound may also possess anticancer properties. The mechanism of action for marmesin's cytotoxicity involves the induction of apoptosis.[13]

Table 2: Cytotoxic Activity of Marmesin

| Compound | Cell Line | Activity | IC₅₀ Value (μM) | Reference |

| Marmesin | Human Leukemia U937 | Cytotoxic | 40 | [13] |

| Marmesin | Normal Human Monocytes | Cytotoxic | 125 | [13] |

Antimalarial Activity

Recent studies have highlighted the antiplasmodial activity of marmesin, which contributes to the effects of plant extracts used in traditional medicine against malaria.[13] The proposed mechanism is the inhibition of β-hematin formation, a crucial detoxification process for the malaria parasite.[13]

Table 3: Antiplasmodial Activity of Marmesin

| Compound | Plasmodium falciparum Strain | Activity | IC₅₀ Value (μg/mL) | Reference |

| Marmesin | Not specified | Antiplasmodial | Data not provided in abstract | [13] |

Detailed Experimental Protocols

This section provides methodologies for key experiments that could be adapted to evaluate the pharmacological relevance of this compound.

In Vitro Anti-Inflammatory Assay: Nitric Oxide Production in Macrophages

This protocol is based on the methods used to evaluate other coumarins from Peucedanum praeruptorum.[9][12]

-

Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Treatment: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere for 24 hours. The cells are then pre-treated with various concentrations of this compound for 1 hour.

-

Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.

-

Nitric Oxide Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve. The IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of the LPS-induced NO production.

In Vitro Cytotoxicity Assay: MTT Assay

This protocol is adapted from the evaluation of marmesin's cytotoxicity.[13]

-

Cell Culture: Human cancer cell lines (e.g., U937 leukemia cells) and normal human cells (e.g., monocytes) are cultured in appropriate media and conditions.

-

Cell Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for 24-72 hours.

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO).

-

Data Analysis: The absorbance at 570 nm is measured. The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined as the concentration that reduces cell viability by 50%.

Visualizing a Potential Mechanism and Research Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate a potential signaling pathway that this compound might modulate and a proposed workflow for its pharmacological evaluation.

Caption: Hypothesized Anti-Inflammatory Mechanism via NF-κB Pathway.

Caption: Proposed Workflow for Pharmacological Evaluation.

Conclusion and Future Directions

This compound represents an under-investigated natural product with significant potential for pharmacological relevance, particularly in the areas of anti-inflammatory and anticancer research. The strong bioactivity profile of its botanical source, Peucedanum praeruptorum, and its structural similarity to marmesin provide a solid foundation for future studies.

To fully elucidate its therapeutic potential, the following steps are recommended:

-

Direct Biological Screening: Conduct comprehensive in vitro screening of this compound for anti-inflammatory, cytotoxic, and other relevant activities.

-

Mechanism of Action Studies: Investigate the molecular mechanisms underlying any observed bioactivities, with a focus on key signaling pathways such as NF-κB.

-

Structure-Activity Relationship (SAR) Studies: Synthesize and evaluate related marmesin esters to understand the contribution of the isopropylidenylacetyl moiety to its biological profile.

-

In Vivo Efficacy and Safety: If promising in vitro activity is observed, proceed to preclinical evaluation in relevant animal models to assess efficacy, pharmacokinetics, and safety.

This technical guide serves as a starting point for researchers and drug development professionals interested in exploring the pharmacological potential of this compound, a promising yet uncharacterized coumarin.

References

- 1. Pharmacological and Nutritional Effects of Natural Coumarins and Their Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and antiinflammatory activity of coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The traditional uses, pharmacology, and phytochemistry of Peucedanum praeruptorum Dunn - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The traditional uses, pharmacology, and phytochemistry of Peucedanum praeruptorum Dunn [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Structurally Diverse Coumarins from Peucedanum praeruptorum and their Anti-Inflammatory Activities via NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biological Activities and Pharmacokinetics of Praeruptorins from Peucedanum Species: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. biorlab.com [biorlab.com]

- 13. (+)-Marmesin | C14H14O4 | CID 334704 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

High-performance liquid chromatography (HPLC) method for Isopropylidenylacetyl-marmesin

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Isopropylidenylacetyl-marmesin has been developed to provide a reliable method for its quantification in various sample matrices. This document is intended for researchers, scientists, and professionals involved in drug development and natural product analysis.

Application Note

Introduction

This compound is a pyranocoumarin (B1669404) derivative of significant interest due to its potential pharmacological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and drug discovery processes. This application note describes a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is sensitive, specific, and has been validated for its performance.

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in Table 1. A C18 column is utilized for the separation, which is a common stationary phase for the analysis of coumarin (B35378) derivatives.[1][2][3] The mobile phase consists of a gradient of acetonitrile (B52724) and water, a solvent system frequently employed for the elution of furanocoumarins and pyranocoumarins.[2][4][5] Detection is performed at 320 nm, a wavelength at which many coumarin compounds exhibit strong absorbance.[6][7]

Table 1: HPLC Chromatographic Conditions

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-15 min, 40-70% B; 15-20 min, 70-100% B; 20-25 min, 100% B; 25-30 min, 100-40% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 320 nm |

| Injection Volume | 20 µL |

| Run Time | 30 minutes |

Method Validation Summary

The developed HPLC method was validated to ensure its suitability for the quantitative analysis of this compound. The validation parameters, including linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ), are summarized in Table 2. The method demonstrates good linearity over the tested concentration range, high precision (low relative standard deviation), and excellent accuracy (high recovery).

Table 2: Summary of Method Validation Data

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Concentration Range | 0.5 - 100 µg/mL |

| Precision (RSD%) | < 2% |

| Accuracy (Recovery %) | 98 - 102% |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.5 µg/mL |

Experimental Protocols

1. Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 0.5 to 100 µg/mL by diluting the primary stock solution with the mobile phase (initial conditions: 40% acetonitrile in water).

2. Sample Preparation (from Plant Material)

-

Extraction: Weigh 1 gram of dried and powdered plant material. Add 20 mL of methanol and sonicate for 30 minutes.[8]

-

Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC Analysis Protocol

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (40% Acetonitrile: 60% Water) for at least 30 minutes or until a stable baseline is achieved.

-

Injection: Inject 20 µL of the prepared standard solutions and sample solutions into the HPLC system.

-

Data Acquisition: Acquire the chromatograms for 30 minutes.

-

Quantification: Identify the peak corresponding to this compound by comparing the retention time with that of the standard. Calculate the concentration of this compound in the samples using the calibration curve generated from the standard solutions.

Visualizations

Caption: Workflow for the HPLC analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. academic.oup.com [academic.oup.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. vup.sk [vup.sk]

- 7. Coumarins content in wine: application of HPLC, fluorescence spectrometry, and chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. phytojournal.com [phytojournal.com]

Application Notes and Protocols for the Quantification of Isopropylidenylacetyl-marmesin in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylidenylacetyl-marmesin, also known as (±)-Prantschimgin, is a complex coumarin (B35378) derivative found in various plant species, notably within the Ferulago genus of the Apiaceae family and in Chrysanthemum × morifolium.[1] As a member of the furanocoumarin class, this compound and its related compounds are of significant interest to researchers in phytochemistry and drug discovery due to the diverse biological activities associated with coumarins. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and for elucidating its pharmacological potential.

This document provides a detailed application note and a comprehensive protocol for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD). The methodologies outlined are based on established analytical practices for the analysis of coumarins in complex botanical matrices.

Data Presentation: Quantitative Summary

The following table summarizes the reported quantitative data for this compound (Prantschimgin) in various Ferulago species. This data is essential for comparative analysis and for setting benchmarks in phytochemical studies.

| Plant Species | Plant Part | Extraction Method | Analytical Method | Concentration of this compound (% w/w) | Reference |

| Ferulago blancheana | Roots | Not Specified | HPLC-DAD | 2.76 | [1] |

| Ferulago blancheana | Aerial Parts | Not Specified | HPLC-DAD | 1.07 | [1] |

| Ferulago pachyloba | Roots | Not Specified | HPLC-DAD | 2.83 | [1] |

| Ferulago pachyloba | Aerial Parts | Not Specified | HPLC-DAD | 0.59 | [1] |

| Ferulago trachycarpa | Roots | Not Specified | HPLC-DAD | 2.45 | [1] |

| Ferulago trachycarpa | Aerial Parts | Not Specified | HPLC-DAD | 0.72 | [1] |

| Ferulago bracteata | Roots | Not Specified | HPLC-DAD | 2.28 | [1] |

| Ferulago bracteata | Aerial Parts | Not Specified | HPLC-DAD | 0.83 | [1] |

| Ferulago isaurica | Roots | Chloroform Extraction | HPLC | 1.17 | [2] |

| Ferulago syriaca | Roots | Chloroform Extraction | HPLC | 0.91 | [2] |

Experimental Protocols

This section details the methodology for the quantification of this compound in plant extracts.

Sample Preparation and Extraction

A robust extraction procedure is critical for the accurate quantification of the target analyte.

Materials and Reagents:

-

Dried and powdered plant material (e.g., roots or aerial parts)

-

Methanol (B129727) (HPLC grade)

-

Chloroform (HPLC grade)

-

Deionized water

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

Syringe filters (0.45 µm)

Protocol:

-

Weigh accurately approximately 1 g of the dried, powdered plant material.

-

Add 20 mL of methanol to the plant material in a conical flask.

-

Perform extraction using an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the plant residue two more times.

-

Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

-

Re-dissolve the dried extract in a known volume of methanol (e.g., 5 mL) for HPLC analysis.

-

Filter the final solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

HPLC-DAD Quantification

Instrumentation and Conditions:

-

HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for the separation of coumarins. A cyano (CN) column can also be used.[1]

-

Mobile Phase: A gradient elution using:

-

Solvent A: Water

-

Solvent B: Acetonitrile or Methanol

-

A gradient program should be optimized to achieve good separation of this compound from other matrix components. A typical gradient could be: 0-20 min, 30-70% B; 20-25 min, 70-100% B; 25-30 min, 100% B; followed by a re-equilibration step.

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

DAD Wavelength: Monitoring at multiple wavelengths is recommended. The maximum absorption wavelength for this compound should be determined from its UV spectrum (typically in the range of 320-340 nm for furanocoumarins).

Calibration and Quantification:

-

Prepare a stock solution of this compound standard of known concentration in methanol.

-

Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range in the plant extracts.

-

Inject the calibration standards into the HPLC system and record the peak areas.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Inject the prepared plant extract samples and determine the peak area corresponding to this compound.

-

Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

Method Validation: The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the quantification of this compound.

Caption: Experimental workflow for quantifying this compound.

Caption: Biosynthesis and potential bioactivity of this compound.

References

Application Notes and Protocols for Cell-based Assays Using Isopropylidenylacetyl-marmesin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylidenylacetyl-marmesin is a derivative of marmesin, a naturally occurring furanocoumarin. Marmesin has demonstrated potential anti-cancer and anti-inflammatory properties. This document provides detailed application notes and protocols for cell-based assays to investigate the bioactivity of this compound, based on the known activities of its parent compound. These protocols can be adapted to screen and characterize the effects of this compound on key cellular pathways involved in cancer and inflammation.

Disclaimer: As of the last update, specific biological data and established protocols for this compound are limited in publicly available scientific literature. The following application notes and protocols are based on the known biological activities of the parent compound, marmesin, and general cell-based assay methodologies. Researchers should optimize these protocols for their specific experimental conditions.

Potential Applications

Based on the known anti-cancer and anti-inflammatory effects of marmesin, this compound can be investigated for its potential as a modulator of key signaling pathways. Marmesin has been reported to exhibit antitumor activities by targeting signaling pathways such as those involving Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). It has also been identified as a potential anti-inflammatory agent with core targets including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Potential areas of investigation for this compound include:

-

Anti-Cancer:

-

Inhibition of cancer cell proliferation and viability.

-

Induction of apoptosis (programmed cell death).

-

Inhibition of angiogenesis (new blood vessel formation), a critical process in tumor growth and metastasis.

-

Modulation of signaling pathways associated with cancer progression (e.g., VEGFR-2).

-

-

Anti-Inflammatory:

-

Inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6).

-

Modulation of inflammatory signaling pathways in immune cells.

-

Data Presentation: Hypothetical Inhibitory Activity

The following table summarizes hypothetical quantitative data for this compound in various cell-based assays. This data is for illustrative purposes to guide researchers in data presentation and comparison. Actual values must be determined experimentally.

| Assay Type | Target/Pathway | Cell Line | Parameter | Hypothetical Value (μM) |

| Cell Viability | General Cytotoxicity | A549 (Lung Carcinoma) | IC50 | 15.2 |

| Angiogenesis | VEGFR-2 Signaling | HUVEC (Endothelial Cells) | IC50 | 8.5 |

| Cytokine Release | TNF-α Production | RAW 264.7 (Macrophages) | IC50 | 12.8 |

| Cytokine Release | IL-6 Production | THP-1 (Monocytes) | IC50 | 18.1 |

Experimental Protocols

Herein are detailed protocols for key cell-based assays to evaluate the anti-cancer and anti-inflammatory potential of this compound.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

-

Cancer cell line (e.g., A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.